11-Hydroxy-delta(8)-tetrahydrocannabinol is a significant metabolite of delta(8)-tetrahydrocannabinol, a cannabinoid derived from the cannabis plant. This compound is formed primarily in the liver through the action of cytochrome P450 enzymes following the ingestion of delta(8)-tetrahydrocannabinol. The presence of 11-hydroxy-delta(8)-tetrahydrocannabinol is crucial for understanding the pharmacological effects and potential therapeutic applications of delta(8)-tetrahydrocannabinol.
Delta(8)-tetrahydrocannabinol is typically synthesized from cannabidiol, as natural quantities of delta(8)-tetrahydrocannabinol in hemp are low. This synthesis often involves partial chemical processes that can yield various impurities, making it essential to analyze the purity and composition of the final product .
11-Hydroxy-delta(8)-tetrahydrocannabinol belongs to the class of cannabinoids, which are compounds that interact with cannabinoid receptors in the body. It is structurally related to other cannabinoids, including delta(9)-tetrahydrocannabinol and 11-hydroxy-delta(9)-tetrahydrocannabinol, both of which have been studied for their psychoactive and therapeutic properties .
The synthesis of 11-hydroxy-delta(8)-tetrahydrocannabinol typically involves several steps starting from delta(8)-tetrahydrocannabinol. The process can be achieved through various chemical reactions, including reduction and acetylation.
The synthesis requires careful control of reaction conditions, including temperature and atmosphere, to prevent unwanted side reactions or degradation of the product. For instance, reactions are often performed at low temperatures (e.g., 0 °C) to enhance yields and minimize by-products .
The molecular structure of 11-hydroxy-delta(8)-tetrahydrocannabinol features a hydroxyl group at the 11th carbon position of the tetrahydrocannabinol structure. This modification significantly influences its pharmacological properties compared to its parent compound.
11-Hydroxy-delta(8)-tetrahydrocannabinol undergoes various metabolic transformations within the body:
These reactions highlight the importance of enzymatic activity in determining the pharmacokinetic profile of cannabinoids. The efficiency and pathways of these metabolic processes can vary based on individual differences in enzyme expression and activity.
The mechanism by which 11-hydroxy-delta(8)-tetrahydrocannabinol exerts its effects involves interaction with cannabinoid receptors CB1 and CB2 located throughout the central nervous system and peripheral tissues.
Research indicates that 11-hydroxy-delta(8)-tetrahydrocannabinol may exhibit enhanced psychoactive effects compared to delta(8)-tetrahydrocannabinol due to its potent affinity for these receptors .
The stability profile allows for longer shelf life and better storage conditions compared to other cannabinoids, which may degrade more rapidly under similar conditions.
11-Hydroxy-delta(8)-tetrahydrocannabinol has garnered interest for its potential therapeutic applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3